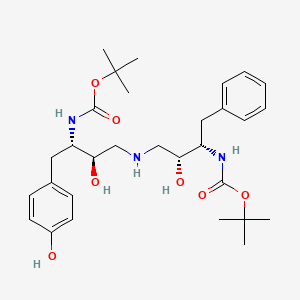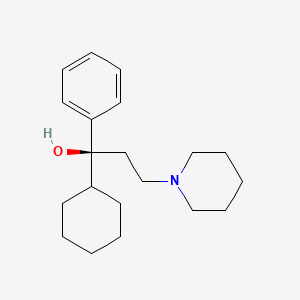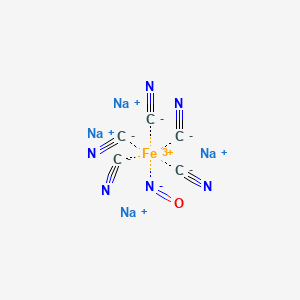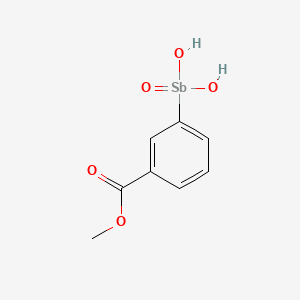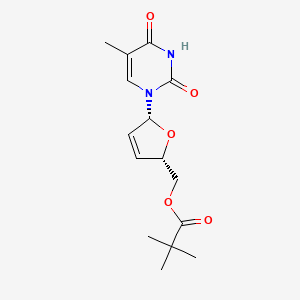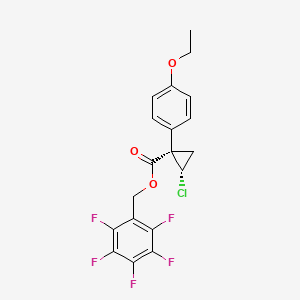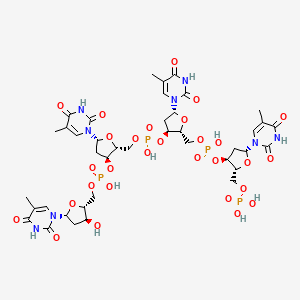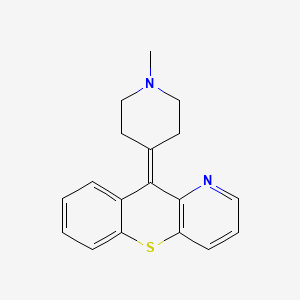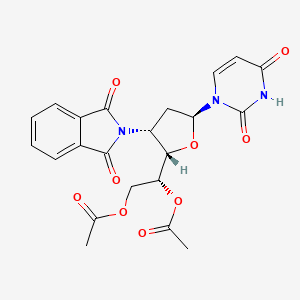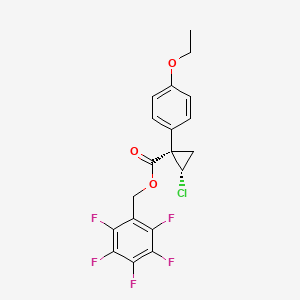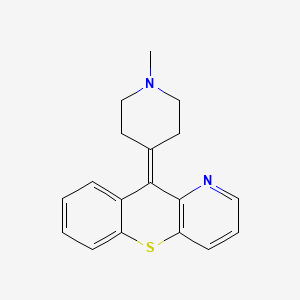
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-: is a complex organic compound with a unique structure that includes both dioxadithiacyclotetradecin and dibenzo moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo moiety, followed by the introduction of the dioxadithiacyclotetradecin ring system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mécanisme D'action
The mechanism of action of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Ethyl acetoacetate: Another compound with a similar carbonyl group but different overall structure.
Uniqueness: 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- is unique due to its combination of dioxadithiacyclotetradecin and dibenzo moieties. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
62646-61-1 |
|---|---|
Formule moléculaire |
C18H16O4S2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
11,16-dioxa-2,3-dithiatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-10,17-dione |
InChI |
InChI=1S/C18H16O4S2/c19-17-13-7-1-3-9-15(13)23-24-16-10-4-2-8-14(16)18(20)22-12-6-5-11-21-17/h1-4,7-10H,5-6,11-12H2 |
Clé InChI |
DZIPYMWHDHAQAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


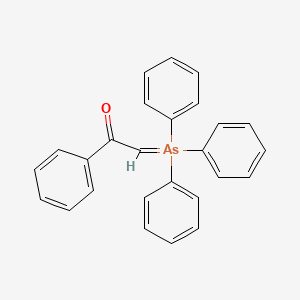
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
